molecular formula C19H22BrNO4S2 B1682382 Tiotropium bromide CAS No. 136310-93-5

Tiotropium bromide

Cat. No.: B1682382
CAS No.: 136310-93-5
M. Wt: 472.4 g/mol
InChI Key: DQHNAVOVODVIMG-RGECMCKFSA-M
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Mechanism of Action

Target of Action

Tiotropium bromide primarily targets the M3 muscarinic receptors located in the airways . These receptors play a crucial role in the regulation of smooth muscle tone in the airways. By acting on these receptors, this compound can influence the bronchodilation process .

Mode of Action

This compound is an antimuscarinic agent , often referred to as an anticholinergic . It interacts with its targets, the M3 muscarinic receptors, by binding to them in a reversible and competitive manner . This interaction results in the relaxation of the smooth muscle in the airways, leading to bronchodilation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the muscarinic acetylcholine receptor signaling pathway . By blocking the action of acetylcholine on the M3 muscarinic receptors, this compound prevents the contraction of the smooth muscle in the airways . This leads to bronchodilation and improved airflow.

Pharmacokinetics

After inhalation, this compound reaches maximal plasma concentrations within five minutes . It has a long dissociation half-life from the M3 receptor, which allows for once-daily administration . The compound is metabolized in the liver, primarily by the CYP2D6 and CYP3A4 enzymes . Its elimination half-life is approximately 5-6 days, and it is excreted via the kidneys .

Result of Action

The primary molecular effect of this compound’s action is the relaxation of the smooth muscle in the airways , leading to bronchodilation . This results in improved airflow and reduced symptoms in conditions such as chronic obstructive pulmonary disease (COPD) and asthma . Clinically, this manifests as improved lung function, reduced dyspnea, and decreased frequency of exacerbations .

Biochemical Analysis

Biochemical Properties

Tiotropium bromide acts mainly on M3 muscarinic receptors located in the airways to produce smooth muscle relaxation and bronchodilation . It is more specific for the subset of muscarinic receptors commonly found in the lungs than other similar drugs .

Cellular Effects

This compound, when inhaled, has a significant impact on various types of cells and cellular processes. It influences cell function by producing smooth muscle relaxation and bronchodilation, which helps in managing conditions like COPD and asthma .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the muscarinic receptors in the bronchial smooth musculature. This active substance reversibly and competitively occupies the receptor subtype M3, thus blocking the bronchoconstrictive effects of acetylcholine .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown significant improvements in lung function over time. For instance, it has been observed to improve forced expiratory volume in 1 second (FEV1) and forced vital capacity (FVC) in patients with COPD .

Metabolic Pathways

This compound is metabolized in the liver, with about 25% of the metabolism involving cytochrome P450 enzymes CYP2D6 and CYP3A4 . The metabolism of Tiotropium can be increased when combined with certain other drugs .

Transport and Distribution

This compound is administered by inhalation through the mouth . After inhalation, it is distributed within the body, with a bioavailability of 19.5% . The elimination half-life of this compound is 5–6 days, and it is excreted through the kidneys .

Subcellular Localization

Given its mechanism of action, it is likely to be localized in the cells of the bronchial smooth musculature where it binds to the M3 muscarinic receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tiotropium bromide is synthesized through a multi-step chemical process. The synthesis begins with the preparation of the intermediate compound, which involves the reaction of tropine with thiophene-2-carbonyl chloride. This intermediate is then reacted with methyl bromide to produce this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure high yield and purity. The final product is then purified through crystallization and filtration processes .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, although these are not typically relevant to its pharmacological activity.

    Reduction: Reduction reactions are not commonly associated with this compound.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, due to the presence of bromide.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate.

    Substitution: Nucleophiles such as hydroxide ions can replace the bromide ion under basic conditions.

Major Products:

Scientific Research Applications

Chemistry: Tiotropium bromide is studied for its chemical stability and reactivity under various conditions. Researchers investigate its interactions with other compounds and its behavior in different solvents .

Biology: In biological research, this compound is used to study its effects on cellular pathways and its interactions with muscarinic receptors. It serves as a model compound for understanding the pharmacodynamics of anticholinergic agents .

Medicine: this compound is extensively used in clinical trials to evaluate its efficacy and safety in treating respiratory conditions such as COPD and asthma. It is also studied for its potential benefits in other respiratory disorders .

Industry: In the pharmaceutical industry, this compound is a key component in the development of inhalation therapies. Its formulation and delivery mechanisms are optimized to enhance patient compliance and therapeutic outcomes .

Comparison with Similar Compounds

Uniqueness: Tiotropium bromide is unique due to its long duration of action, which allows for once-daily dosing. This improves patient adherence compared to shorter-acting bronchodilators . Additionally, its high selectivity for M3 receptors minimizes side effects associated with non-selective anticholinergic agents .

Properties

IUPAC Name

[(1R,2R,4S,5S)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22NO4S2.BrH/c1-20(2)12-9-11(10-13(20)17-16(12)24-17)23-18(21)19(22,14-5-3-7-25-14)15-6-4-8-26-15;/h3-8,11-13,16-17,22H,9-10H2,1-2H3;1H/q+1;/p-1/t11?,12-,13+,16-,17+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQHNAVOVODVIMG-RGECMCKFSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2044214
Record name Tiotropium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2044214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136310-93-5
Record name Tiotropium bromide [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136310935
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tiotropium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2044214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1α,2β,4β,5α,7β)-7-[(2-Hydroxy-2,2-di-2-thienylacetyl)oxy]-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonane Bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TIOTROPIUM BROMIDE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XX112XZP0J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Tiotropium bromide is a long-acting muscarinic antagonist, meaning it blocks the action of acetylcholine at muscarinic receptors. It demonstrates high affinity for M1 and M3 muscarinic receptor subtypes, with a higher selectivity for M3 receptors. [] By blocking M3 receptors in the airways, this compound inhibits bronchoconstriction, leading to bronchodilation and improved airflow. [] This bronchodilatory effect translates into improvements in lung function parameters like FEV1 (forced expiratory volume in one second) and FVC (forced vital capacity). [, , , , ]

A: Unfortunately, the provided research papers do not specify the molecular formula or weight of this compound. For detailed structural information, it is recommended to consult resources like PubChem or DrugBank. Some papers mention the existence of different crystalline forms of this compound and their characterization. One paper describes the crystalline form of this compound and provides its powder X-ray diffractogram, DSC spectrum, TGA spectrum, FT-IR, and FT-Raman spectrum. [] Another paper discusses the crystalline this compound monohydrate, its preparation process, and its potential for use in medicinal products. []

ANone: The provided research focuses mainly on the therapeutic applications of this compound and does not delve into its material compatibility or stability under various conditions beyond its formulation in inhalable powders. Further research or resources specific to material science would be needed to address these aspects.

A: The available research does not indicate any catalytic properties associated with this compound. Its primary mechanism of action revolves around its antagonism of muscarinic receptors, specifically M3 receptors, leading to bronchodilation. []

ANone: None of the provided research articles utilize computational chemistry or modeling techniques to study this compound. Further research exploring these methodologies could potentially provide valuable insights into the drug's interactions with its target, its pharmacokinetic properties, and potential for structural modifications to enhance its therapeutic profile.

A: The provided research mainly focuses on this compound's efficacy and safety in various formulations, including dry powder inhalers. [, , , ] While specific stability data is limited in these papers, the successful development and utilization of dry powder inhaler formulations suggest strategies to ensure its stability within these delivery systems. One study mentions that this compound is typically formulated with lactose as an excipient in these inhalers. [] This formulation approach facilitates efficient drug delivery to the lungs while minimizing systemic exposure and side effects. [] Further research and resources dedicated to pharmaceutical formulation and stability would be needed for a comprehensive understanding of this aspect.

A: this compound, as a quaternary ammonium compound, exhibits limited systemic absorption following inhalation, contributing to its long duration of action and reduced risk of systemic side effects. [, ] Following inhalation, a significant portion of the drug is deposited in the lungs, where it binds to muscarinic receptors in the airways. [] The limited systemic absorption also suggests a low potential for drug interactions involving metabolic enzymes. [] The fraction of the drug that does reach systemic circulation is primarily eliminated unchanged in the urine. []

A: Numerous studies have investigated the efficacy of this compound in vitro and in vivo. In vitro studies have shown that this compound effectively inhibits human monocyte chemotaxis, a key process in inflammation. [] Additionally, this compound has been found to attenuate respiratory syncytial virus (RSV) replication in epithelial cells, suggesting a potential protective effect against RSV-induced exacerbations in COPD patients. []

ANone: As the focus is on the scientific aspects of this compound, detailed information regarding side effects, drug interactions, or contraindications will not be provided. It's important to consult with a healthcare professional for personalized medical advice.

A: this compound is primarily administered via inhalation using a dry powder inhaler. [] This route of administration allows for direct delivery to the lungs, targeting the site of action in the airways and minimizing systemic exposure. [] The use of a dry powder formulation further enhances drug deposition in the lungs, improving its therapeutic efficacy. []

ANone: While some studies have explored inflammatory markers in COPD, the research provided does not pinpoint specific biomarkers directly linked to this compound efficacy, treatment response monitoring, or adverse effect prediction. Investigating potential biomarkers could be a valuable avenue for personalized medicine approaches.

ANone: Several analytical techniques have been employed in the research to analyze this compound. These include:

  • High-performance liquid chromatography (HPLC): HPLC, particularly reverse-phase HPLC (RP-HPLC), is widely used to determine the related substances in this compound crude drug and the content of the main component in this compound dry powder inhalation. [, ]
  • Enzyme-linked immunosorbent assay (ELISA): ELISA is used to measure the levels of various biomarkers and inflammatory mediators in biological samples, providing insights into the drug's effects on inflammatory pathways. [, , ]

ANone: The provided research focuses on the clinical and pharmacological aspects of this compound, and does not cover environmental impact, dissolution/solubility, alternatives, or other aspects related to its manufacturing, disposal, or lifecycle assessment. Further research focusing on these specific areas would be required for a comprehensive understanding.

ANone: this compound represents a significant advancement in COPD therapy. Its development stemmed from the need for long-acting bronchodilators to provide sustained relief from symptoms and improve lung function in individuals with COPD. Key milestones include:

  • Establishment as a cornerstone therapy: It has become a cornerstone medication for managing COPD, with numerous clinical trials demonstrating its efficacy and safety profile. [, ]

ANone: this compound research benefits from collaborations among various scientific disciplines, including:

  • Respiratory medicine: Pulmonologists and respiratory therapists play a crucial role in conducting clinical trials, evaluating the drug's efficacy in real-world settings, and optimizing treatment strategies for COPD patients. [, , ]
  • Pharmacology and pharmaceutical sciences: Scientists in these fields contribute to understanding the drug's mechanism of action, pharmacokinetic properties, formulation development, and analytical method development for its characterization. [, , , ]
  • Immunology and cell biology: Researchers in these areas investigate the potential anti-inflammatory effects of this compound and its impact on immune cells involved in the pathogenesis of COPD. [, , , ]

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